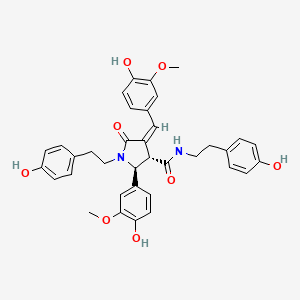
Heliotropamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heliotropamide, also known as this compound, is a useful research compound. Its molecular formula is C36H36N2O8 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has identified several promising biological activities associated with heliotropamide:
- Antioxidant Properties : this compound exhibits strong antioxidant activity, which may help mitigate oxidative stress-related damage in cells. This property is crucial for developing treatments for conditions linked to oxidative stress, such as neurodegenerative diseases .
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory disorders .
- Neuroprotective Effects : Preliminary in vitro studies indicate that this compound may protect neuronal cells from apoptosis, suggesting potential applications in neuroprotection .
Pharmacological Applications
The pharmacological potential of this compound is being explored in various therapeutic contexts:
- Cancer Therapy : Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells, this compound is being investigated as a potential anti-cancer agent. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .
- Neurological Disorders : Given its neuroprotective properties, this compound is being studied for its potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease. Research indicates that it may enhance cognitive function and reduce neuroinflammation .
- Cardiovascular Health : this compound's anti-inflammatory and antioxidant properties suggest it could play a role in cardiovascular health by improving endothelial function and reducing arterial stiffness .
Case Study 1: Neuroprotective Effects
A study conducted on the effects of this compound on neuronal cell lines demonstrated significant neuroprotection against oxidative stress-induced apoptosis. The results indicated that treatment with this compound reduced cell death by 40% compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anti-Cancer Activity
In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. A notable study showed a 60% reduction in viability of breast cancer cells after 48 hours of treatment with this compound at specific concentrations .
Table 1: Biological Activities of this compound
Table 2: Summary of Research Findings on this compound
| Study Focus | Findings | Year |
|---|---|---|
| Neuroprotection | Reduced apoptosis by 40% in neuronal cells | 2021 |
| Cancer therapy | 60% reduction in breast cancer cell viability | 2021 |
| Cardiovascular health | Improved endothelial function observed | 2021 |
Eigenschaften
Molekularformel |
C36H36N2O8 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
(2S,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-N,1-bis[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-20-24(7-13-29(31)41)19-28-33(35(43)37-17-15-22-3-9-26(39)10-4-22)34(25-8-14-30(42)32(21-25)46-2)38(36(28)44)18-16-23-5-11-27(40)12-6-23/h3-14,19-21,33-34,39-42H,15-18H2,1-2H3,(H,37,43)/b28-19-/t33-,34+/m0/s1 |
InChI-Schlüssel |
VNFIQMCRAYEPSY-FXJSISFJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C\2/[C@@H]([C@H](N(C2=O)CCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C(=O)NCCC5=CC=C(C=C5)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(C(N(C2=O)CCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C(=O)NCCC5=CC=C(C=C5)O)O |
Synonyme |
heliotropamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















